molecular formula C9H16O2 B1371666 4-Ethoxycyclohexane-1-carbaldehyde CAS No. 578717-93-8

4-Ethoxycyclohexane-1-carbaldehyde

Cat. No.: B1371666
CAS No.: 578717-93-8
M. Wt: 156.22 g/mol
InChI Key: WZPQILSKYKEZHB-UHFFFAOYSA-N
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Description

4-Ethoxycyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with an ethoxy group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxycyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexanone followed by oxidation. One common method is the Williamson ether synthesis, where cyclohexanone is first converted to 4-ethoxycyclohexanone using ethyl iodide and a base such as sodium hydride. The resulting 4-ethoxycyclohexanone is then oxidized to this compound using an oxidizing agent like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using supported metal catalysts can also be employed to facilitate the oxidation step, ensuring a higher selectivity and lower environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, KMnO4, HNO3

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles depending on the desired substitution

Major Products:

    Oxidation: 4-Ethoxycyclohexane-1-carboxylic acid

    Reduction: 4-Ethoxycyclohexane-1-methanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

4-Ethoxycyclohexane-1-carbaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxycyclohexane-1-carbaldehyde primarily involves its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The ethoxy group can undergo substitution reactions, allowing for the introduction of different functional groups. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through its cyclic structure.

Comparison with Similar Compounds

    Cyclohexane-1-carbaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.

    4-Methoxycyclohexane-1-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and properties.

    4-Ethoxybenzaldehyde: Contains an aromatic ring instead of a cyclohexane ring, resulting in different chemical behavior.

Uniqueness: 4-Ethoxycyclohexane-1-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on a cyclohexane ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-ethoxycyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-11-9-5-3-8(7-10)4-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPQILSKYKEZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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